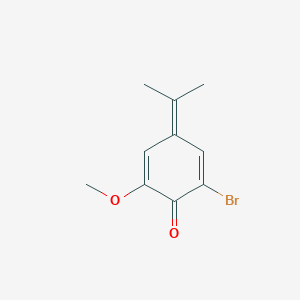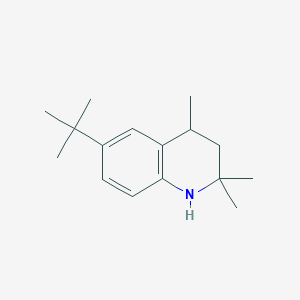
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline ring system with tert-butyl and trimethyl substituents. It is known for its stability and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve continuous flow reactors and the use of advanced purification techniques such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The tert-butyl and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an antioxidant in the stabilization of polymers and other materials.
Mecanismo De Acción
The mechanism by which 6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Propiedades
Número CAS |
55643-24-8 |
|---|---|
Fórmula molecular |
C16H25N |
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
6-tert-butyl-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C16H25N/c1-11-10-16(5,6)17-14-8-7-12(9-13(11)14)15(2,3)4/h7-9,11,17H,10H2,1-6H3 |
Clave InChI |
FZMMHASNMDFUHS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC2=C1C=C(C=C2)C(C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
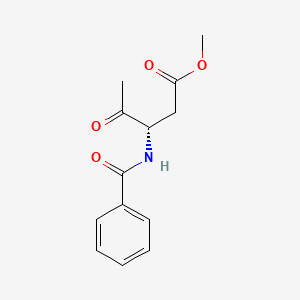
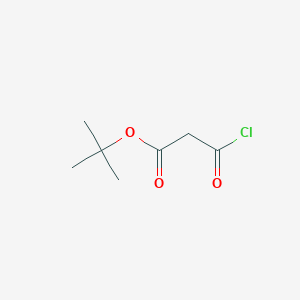


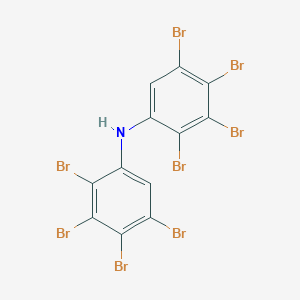
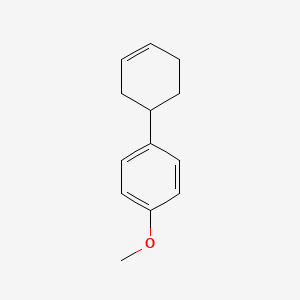

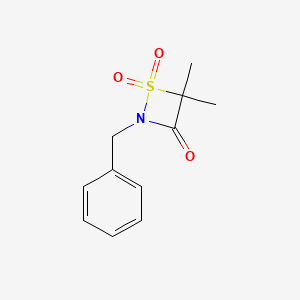

![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
